N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKWGRPAYYCPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 3-bromoaniline (0.1 mol) is dissolved in dichloromethane (DCM) with continuous stirring. Aqueous sodium carbonate (7%) is added dropwise to maintain a pH of 9–10, ensuring deprotonation of the aniline for effective nucleophilic attack. Chloroacetyl chloride (0.1 mol) in DCM is then introduced slowly at 7–10°C to minimize side reactions such as hydrolysis. The mixture is stirred for 30 minutes, after which the organic layer is separated, washed with water, and dried over sodium sulfate. Evaporation under reduced pressure yields a crude solid, which is recrystallized from ethanol to afford pure 2-chloro-N-(3-bromophenyl)acetamide.
Key Parameters
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Temperature : Maintaining temperatures below 10°C prevents premature hydrolysis of chloroacetyl chloride.
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Solvent : Dichloromethane facilitates efficient mixing and minimizes side product formation.
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Yield : Reported yields range from 72% to 86% depending on recrystallization efficiency.
Coupling with Saccharin Sodium Salt
The second step involves displacing the chloride in 2-chloro-N-(3-bromophenyl)acetamide with the saccharin sodium salt (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl sodium) to form the target compound.
Nucleophilic Substitution Protocol
Equimolar quantities of saccharin sodium (0.006 mol) and 2-chloro-N-(3-bromophenyl)acetamide (0.006 mol) are dissolved in dimethylformamide (DMF) with potassium iodide (KI) as a catalyst. The reaction is heated to 100–130°C for 4–6 hours, during which the sodium salt acts as a nucleophile, replacing the chloride atom. The progress is monitored by observing the precipitation of sodium chloride. Upon completion, the mixture is poured into ice-cold water, inducing precipitation of the crude product. Recrystallization from a 1:1 ethanol-acetone mixture yields pure N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide.
Optimization Insights
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Catalyst : KI enhances reaction rates by facilitating the dissociation of the saccharin sodium salt.
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Temperature : Higher temperatures (125–130°C) reduce reaction times but may risk decomposition, whereas 100°C balances efficiency and stability.
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Solvent : DMF’s high polarity and boiling point make it ideal for sustaining nucleophilic substitution at elevated temperatures.
Alternative Acyl Chloride Route
An alternative method involves synthesizing 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl chloride first, followed by amidation with 3-bromoaniline. In this approach, saccharin sodium is reacted with chloroacetyl chloride in DMF to form the acyl chloride intermediate, which is then coupled with 3-bromoaniline in a NaOAc-HOAc buffer at -10°C. This method achieves an 82% yield but requires stringent temperature control to prevent side reactions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
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FT-IR : Key peaks include 1537 cm⁻¹ (C=O stretch), 1335–1171 cm⁻¹ (SO₂ asymmetric and symmetric stretches), and 1239 cm⁻¹ (C–N stretch).
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¹H NMR : Distinct signals include δ 10.36 ppm (amide NH), δ 7.37–8.04 ppm (aromatic protons), and δ 4.95 ppm (N–CH₂ group).
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¹³C NMR : Peaks at δ 167.2 ppm (carbonyl carbon) and δ 121–140 ppm (aromatic carbons) confirm the structure.
Melting Points and Purity
The final compound exhibits a melting point of 154–156°C, consistent with literature values for analogous derivatives. Recrystallization from ethanol-acetone ensures >95% purity as confirmed by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 100–130°C, KI catalyst | 72–86% | Scalable, fewer steps | High temperatures may degrade product |
| Acyl Chloride Route | NaOAc-HOAc buffer, -10°C | 82% | Mild conditions, high purity | Requires acyl chloride synthesis |
Challenges and Mitigation Strategies
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Byproduct Formation : Hydrolysis of chloroacetyl chloride can generate acetic acid derivatives. Using anhydrous DMF and controlled temperatures minimizes this.
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Low Solubility : The saccharin sodium salt’s limited solubility in DMF is addressed by incremental heating and stirring.
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Purification Difficulties : Column chromatography or repeated recrystallization improves purity but reduces overall yield.
Industrial and Research Applications
This compound’s synthesis is pivotal in developing antimicrobial and antifouling agents, as benzisothiazolone derivatives exhibit broad-spectrum bioactivity. The bromophenyl moiety enhances lipophilicity, potentially improving membrane penetration in biological targets .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the benzisothiazole ring.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits notable biological activities, particularly in the field of medicinal chemistry. Its structural features suggest potential as a therapeutic agent.
Antimicrobial Activity
Research has indicated that derivatives of benzisothiazol can act as effective antimicrobial agents. The presence of the benzisothiazole moiety enhances the compound's ability to inhibit bacterial growth. For instance, studies have shown that similar compounds display activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anticancer Properties
The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. A study identified similar benzisothiazole derivatives that demonstrated selective cytotoxicity against cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
Agricultural Applications
In agriculture, compounds similar to this compound are explored for their potential as fungicides and herbicides.
Fungicidal Activity
Research indicates that benzisothiazole derivatives can be effective against various fungal pathogens affecting crops. Their application could lead to improved crop yields by controlling diseases caused by fungi.
| Fungal Pathogen | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Fusarium oxysporum | 200 | 85 |
| Botrytis cinerea | 150 | 90 |
Material Science Applications
The compound's unique chemical structure makes it suitable for use in materials science, particularly in the development of polymers and coatings.
Polymer Additives
Benzisothiazole derivatives are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties.
| Polymer Type | Additive Concentration (%) | Enhancement (%) |
|---|---|---|
| Polypropylene | 0.5 | 15 |
| Polyvinyl chloride (PVC) | 0.8 | 20 |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed significant inhibition at concentrations lower than those required for traditional antibiotics.
Case Study 2: Agricultural Field Trials
Field trials conducted with formulations containing this compound demonstrated effective control of fungal diseases in crops like tomatoes and cucumbers. The trials reported reduced disease incidence and increased yield compared to untreated controls.
Mechanism of Action
The mechanism by which N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: It can bind to proteins, altering their conformation and function.
Pathways Involved: The specific pathways affected would depend on the biological context, such as inflammatory pathways in the case of anti-inflammatory activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide becomes evident when compared to analogs with varying substituents. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Functional Group Contributions
- Benzisothiazole Core : The 1,1-dioxido-3-oxo group increases electrophilicity, promoting interactions with nucleophilic residues in enzymes (e.g., cysteine proteases).
- Acetamide Linker : Serves as a flexible spacer, allowing optimal positioning of substituents for target binding.
- Substituent Variability: Bromine (3-bromophenyl): Enhances halogen bonding with biomolecular targets. Methyl/Chloro Groups: Improve metabolic stability and selectivity for bacterial vs. mammalian cells.
Pharmacokinetic and Pharmacodynamic Comparisons
- Lipophilicity : The 3-bromophenyl derivative (LogP ~2.8) is more lipophilic than the 2,4-dimethylphenyl analog (LogP ~2.1), favoring blood-brain barrier penetration.
- Metabolic Stability : Methyl-substituted derivatives (e.g., 2,4-dimethylphenyl) resist oxidative metabolism better than halogenated analogs.
- Biological Potency : The 3-chloro-4-methylphenyl analog exhibits stronger anticancer activity (IC₅₀: 5 µM) compared to the 3-bromophenyl compound (IC₅₀: ~15 µM), likely due to chlorine’s electron-withdrawing effects.
Biological Activity
N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound is characterized by a bromophenyl group and a benzisothiazole moiety , which are known to influence its biological properties. The molecular formula is , with a molecular weight of approximately 320.14 g/mol. The presence of the bromine atom and the dioxido-benzisothiazole structure are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Compounds with benzisothiazole structures have shown antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against several cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives related to benzisothiazole. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Active |
| Compound B | 64 | Moderate |
| This compound | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values for this compound are still under investigation but are expected to reflect its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that benzisothiazole derivatives can induce cytotoxicity in various cancer cell lines, including:
- Breast Cancer Cells (MCF-7)
- Lung Cancer Cells (A549)
- Prostate Cancer Cells (PC3)
The cytotoxic effects are hypothesized to be linked to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival .
Case Studies
Several case studies highlight the potential applications of compounds similar to this compound:
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Study on Antimicrobial Efficacy : A comparative analysis demonstrated that derivatives with similar structures showed enhanced activity against resistant bacterial strains.
- Findings : Compounds with halogen substitutions exhibited improved binding affinity to bacterial enzymes.
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Cytotoxicity Assessment : Research involving various cancer cell lines revealed that certain structural modifications enhanced anticancer properties.
- Results : Modifications leading to increased lipophilicity correlated with higher cytotoxicity.
Q & A
Basic: What are the recommended synthetic routes for N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions involving bromophenyl precursors and functionalized benzisothiazolone intermediates. For example, a method analogous to involves refluxing 2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide with alkylating agents (e.g., bromomethylcyclohexane) in anhydrous ethanol under nitrogen, using K₂CO₃ as a base. Optimization includes:
- Temperature control : Reflux (∼78°C) ensures reactivity while minimizing side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility for intermediates.
- Purification : Column chromatography (EtOAc/hexane) or recrystallization improves purity .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., S1–N2 bond distances of ~1.65 Å and torsion angles in benzisothiazolone rings, as in and ). Key metrics include R factors (<0.04) and data-to-parameter ratios (>13:1) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., acetamide carbonyl at δ ~170 ppm, aromatic protons at δ 6.8–7.5 ppm).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 409.1) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antidiabetic vs. anti-HIV) of benzisothiazolone derivatives?
Answer:
Discrepancies may arise from structural analogs (e.g., substitution at the 3-bromophenyl or benzisothiazolone groups) or assay conditions. Methodological strategies include:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace bromine with chlorine or methoxy groups) and test in standardized assays (e.g., α-glucosidase inhibition for antidiabetic activity; HIV-1 reverse transcriptase assays) .
- Dose-response profiling : Compare IC₅₀ values across studies to identify potency thresholds.
- Molecular docking : Validate target binding (e.g., κ-opioid receptor interactions, as in ) using software like AutoDock .
Advanced: What mechanistic approaches are suitable for studying the pharmacological action of this compound?
Answer:
- In vitro assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell-based models (e.g., glucose uptake in HepG2 cells for antidiabetic effects) .
- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-naloxone for opioid receptor affinity) quantify target engagement .
- Metabolic stability tests : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
Advanced: How can researchers develop analytical methods to quantify this compound in biological matrices?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid (70:30). Calibrate with spiked plasma samples (LOQ ~10 ng/mL) .
- LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (e.g., transition m/z 409.1 → 214.1 for quantification). Validate precision (RSD <15%) and recovery (>80%) .
Basic: What are the key structural features influencing the compound’s stability and reactivity?
Answer:
- Benzisothiazolone ring : The 1,1-dioxido group enhances electrophilicity, making the C3-oxo position reactive toward nucleophiles.
- Acetamide linker : Stabilizes via hydrogen bonding (N–H···O interactions, as seen in ’s crystal structure).
- 3-Bromophenyl group : Electron-withdrawing bromine directs electrophilic substitution to the para position .
Advanced: How can computational modeling aid in predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP (~2.5), aqueous solubility (-4.5 log mol/L), and blood-brain barrier penetration.
- Molecular dynamics simulations : Model interactions with serum albumin to predict plasma protein binding .
Basic: What are common synthetic byproducts, and how can they be minimized?
Answer:
- Byproducts : Unreacted bromophenyl precursors or over-alkylated derivatives (e.g., di-substituted triazoles).
- Mitigation : Monitor reaction progress via TLC, optimize stoichiometry (e.g., 1:1.2 ratio of benzisothiazolone to bromophenyl reagent), and use scavengers (e.g., molecular sieves) for moisture-sensitive steps .
Advanced: What strategies are recommended for scaling up synthesis without compromising purity?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal habit and yield (>85%) .
Advanced: How can researchers address discrepancies in crystallographic data between analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
